molecular formula C10H12N2O3 B14128516 Methyl 4-(acetylamino)-3-aminobenzoate

Methyl 4-(acetylamino)-3-aminobenzoate

Cat. No.: B14128516
M. Wt: 208.21 g/mol
InChI Key: CYJWYHMHCCBOLH-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)-3-aminobenzoate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid and features both acetylamino and amino functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetylamino)-3-aminobenzoate typically involves the acetylation of 4-amino-3-aminobenzoic acid followed by esterification. One common method includes:

    Acetylation: 4-amino-3-aminobenzoic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)-3-aminobenzoic acid.

    Esterification: The resulting 4-(acetylamino)-3-aminobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylamino)-3-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The acetylamino group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Formation of Methyl 4-(amino)-3-aminobenzoate.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(acetylamino)-3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 4-(acetylamino)-3-aminobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetylamino and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the acetylamino group, making it less versatile in certain chemical reactions.

    4-(Acetylamino)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 3-aminobenzoate: The position of the amino group is different, leading to variations in chemical behavior and applications.

Uniqueness

Methyl 4-(acetylamino)-3-aminobenzoate is unique due to the presence of both acetylamino and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-acetamido-3-aminobenzoate

InChI

InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

CYJWYHMHCCBOLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)N

Origin of Product

United States

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